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Compound of Interest

Compound Name: 3-Mercapto-1-octanol - d5

Cat. No.: B1156853

Get Quote

Advanced Applications in Stable Isotope Dilution
Assays (SIDA)[1]
Executive Summary
3-Mercapto-1-octanol-d5 is the deuterated isotopologue of 3-mercapto-1-octanol, a potent

volatile thiol responsible for distinct savory, meaty, and herbaceous notes in various biological

matrices (fungi, fermented beverages, and plant metabolites).[1][2][3] In analytical chemistry,

the d5-labeled variant serves as the "Gold Standard" internal standard for Stable Isotope

Dilution Assays (SIDA). Its primary function is to provide a reference point that mimics the

analyte's chemical behavior perfectly while remaining mass-spectrometrically distinct (+5 Da),

thereby correcting for extraction inefficiencies, matrix effects, and signal suppression in

complex samples like wine, beer, or biological fluids.[1]

Part 1: Chemical Identity & Structural Properties
The molecule consists of an eight-carbon chain with a primary alcohol group at C1 and a

sulfhydryl (thiol) group at C3. The "d5" designation indicates the replacement of five hydrogen

atoms (

H) with deuterium (
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H), typically located on the terminal methyl group and adjacent carbons to ensure isotopic
stability and prevent back-exchange during sample preparation.

Property
Native Analyte (3-
Mercapto-1-octanol)

Internal Standard (3-
Mercapto-1-octanol-d5)

Formula

Molecular Weight 162.30 g/mol ~167.33 g/mol

Key Functional Groups Thiol (-SH), Hydroxyl (-OH)
Thiol (-SH), Hydroxyl (-OH),

Deuterium Label

Isotopic Shift Reference Mass (M) M + 5

pKa (Thiol) ~10.5
~10.5 (Negligible isotope effect

on pKa)

Solubility Ethanol, Organic Solvents Identical to Native

Visualization: Structural Comparison
The following diagram illustrates the structural relationship and the concept of the mass shift

used in detection.

Native Analyte (Mass M) Internal Standard (Mass M+5)

3-Mercapto-1-octanol
(C8H18OS)
MW: 162.3

3-Mercapto-1-octanol-d5
(C8H13D5OS)

MW: 167.3

Deuterium Labeling
(+5 Da Shift)

Click to download full resolution via product page

Figure 1: Comparison of the native analyte and its deuterated internal standard. The +5 Da

shift allows mass spectrometers to distinguish the two molecules despite their identical

chromatographic behavior.

Part 2: The Analytical Engine (SIDA)
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Why "d5" is Non-Negotiable
Volatile thiols like 3-mercapto-1-octanol are notoriously difficult to quantify due to:

High Reactivity: The -SH group easily oxidizes to disulfides (R-S-S-R) in the presence of air.

Low Thresholds: They exist at trace levels (ng/L or ppt), often below the detection limit of

standard detectors without pre-concentration.[1]

Matrix Effects: In wine or plasma, co-eluting compounds can suppress ionization in Mass

Spectrometry.[1]

The Solution: By spiking the sample with a known amount of 3-Mercapto-1-octanol-d5before

extraction, any loss that happens to the analyte (oxidation, poor extraction recovery) also

happens to the d5-standard to the exact same degree. The ratio of Analyte/Standard remains

constant, ensuring accurate quantification.[1]

Part 3: Synthesis Pathway (Retrosynthetic Logic)
The synthesis of 3-mercapto-alkanols typically follows a Michael-type addition of thioacetic acid

to an

-unsaturated carbonyl or alcohol, followed by reduction/hydrolysis.[1] For the d5 variant, the
starting material (2-octen-1-ol) must carry the deuterium label.

Core Reaction:

Precursor: d5-2-Octen-1-ol (Synthesized from d5-hexanal + vinylmagnesium bromide or

similar route).[1]

Addition: Reaction with Thioacetic acid (AcSH) under radical or basic conditions introduces

the sulfur at C3.[1]

Hydrolysis: The thioacetate group is hydrolyzed (using LiAlH4 or base) to release the free

thiol.[1]
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d5-2-Octen-1-ol
(Deuterated Precursor)
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Michael Addition
(Radical/Base Cat.)

Thioacetic Acid
(AcSH)

3-Mercapto-1-octanol-d5
(Final Internal Standard)

Hydrolysis/Reduction
(LiAlH4 or NaOH)

Click to download full resolution via product page

Figure 2: General synthetic pathway for producing the deuterated standard from unsaturated

precursors.

Part 4: Experimental Protocol (SOP)
Objective: Quantification of 3-Mercapto-1-octanol in complex matrices (e.g., Wine/Ferment)

using SIDA-GC-MS/MS.

Reagents:

Internal Standard: 3-Mercapto-1-octanol-d5 (1 mg/L in Ethanol).[1]

Derivatizing Agent: PFBBr (Pentafluorobenzyl bromide) or ECF (Ethyl Chloroformate).[1]

Note: PFBBr is chosen here for high sensitivity in NCI (Negative Chemical Ionization) mode.

Buffer: pH 10 Carbonate buffer (to ensure thiol ionization).

Step-by-Step Methodology
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Sample Preparation & Spiking:

Take 50 mL of sample (wine/beer).

CRITICAL: Add 50 µL of 3-Mercapto-1-octanol-d5 solution immediately.

Add antioxidant (Ascorbic acid/EDTA) to prevent oxidation.[1]

Extraction & Derivatization (Simultaneous):

Adjust pH to >9.0 (Thiols must be in thiolate form

).[1]

Add PFBBr solution.[1]

Stir at room temperature for 30 mins. The PFBBr reacts with the thiolate to form a stable

thioether.

Clean-up:

Extract the derivative into Hexane or Dichloromethane (DCM).[1]

Dry organic layer over anhydrous

.[1]

Concentrate under nitrogen stream to 100 µL.[1]

GC-MS Analysis:

Column: DB-5MS or equivalent (Non-polar).[1]

Mode: SIM (Selected Ion Monitoring).[1]

Analytical Workflow Diagram
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Sample Preparation

Derivatization (PFBBr)

Quantification

Raw Sample
(Wine/Bio-fluid)

Equilibration

ADD: 3-Mercapto-1-octanol-d5
(Internal Standard)

Reaction: Thiol -> Thioether
(Stabilizes Analyte & IS)

GC-MS (SIM Mode)

Calculate Ratio:
Area(Native) / Area(d5)

Click to download full resolution via product page

Figure 3: The SIDA workflow ensures that any loss during the derivatization or extraction steps

is mathematically cancelled out by the internal standard.

Part 5: Data Presentation & Quality Control[1]
To validate the assay, you must monitor specific ions.[1] The d5-label shifts the mass of the

parent ion and any fragment containing the labeled chain.

Table 1: Target Ions for GC-MS (PFBBr Derivative) Note: PFBBr derivatives often yield a

characteristic m/z 181 (pentafluorobenzyl cation) and the molecular ion minus the PFB group.
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Compound
Target Ion
(Quantifier)

Qualifier Ion 1 Qualifier Ion 2

3-Mercapto-1-octanol

(Native)

m/z X (Specific

fragment)
m/z 181 (PFB) m/z Y

3-Mercapto-1-octanol-

d5 (IS)
m/z X + 5 m/z 181 (PFB) m/z Y + 5

Specific m/z values depend on the ionization mode (EI vs NCI). In EI, the molecular ion is

weak; in NCI, the [M-PFB]- anion is often dominant.

Quality Control Criteria:

Retention Time: The d5 standard usually elutes slightly earlier (1-2 seconds) than the native

compound due to the deuterium isotope effect on chromatography. This is normal and

confirms separation.[1]

Linearity: The calibration curve (Ratio of Areas vs. Ratio of Concentrations) must have

.[1]

Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as S/N > 10 for the Quantifier ion.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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